Naphthalene-1,4,5,8-tetrayl tetraacetate
Description
Naphthalene-1,4,5,8-tetrayl tetraacetate (C18H14O8) is a tetraester derivative of naphthalene-1,4,5,8-tetracarboxylic acid, where all four carboxylic acid groups are acetylated. This compound is synthesized via esterification of the parent acid or its dianhydride (NTCDA, C14H6O6) with acetic anhydride or acetyl chloride. The tetraacetate is characterized by its high solubility in organic solvents and stability under neutral conditions, making it a valuable intermediate in polymer chemistry and organic synthesis .
Properties
CAS No. |
6047-49-0 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(4,5,8-triacetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O8/c1-9(19)23-13-5-6-15(25-11(3)21)18-16(26-12(4)22)8-7-14(17(13)18)24-10(2)20/h5-8H,1-4H3 |
InChI Key |
PJXFFLSPFLEOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC=C(C2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,4,5,8-tetrayl tetraacetate typically involves the esterification of naphthalene-1,4,5,8-tetracarboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,4,5,8-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Reduction reactions can convert the compound into naphthalene derivatives with fewer functional groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Various naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups.
Scientific Research Applications
Naphthalene-1,4,5,8-tetrayl tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of naphthalene-1,4,5,8-tetrayl tetraacetate involves its ability to interact with various molecular targets through its functional groups. The acetate groups can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins and enzymes. This binding can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Variations
Key derivatives of naphthalene-1,4,5,8-tetracarboxylic acid include:
Physical and Chemical Properties
- Solubility : The tetraacetate dissolves readily in chloroform, THF, and DMSO due to ester groups, whereas NTCDA is sparingly soluble in most solvents except polar aprotic ones like DMF .
- Electronic Properties: Diimides (e.g., NDI-F) exhibit strong electron-withdrawing behavior (reduction potentials at −0.85 V vs. Ag/Ag<sup>+</sup>), making them suitable for n-type semiconductors. In contrast, tetraacetates lack significant redox activity .
- Thermal Stability : NTCDA and diimides decompose above 300°C, while tetraacetates degrade at lower temperatures (~200°C) due to ester cleavage .
Critical Analysis of Structural Modifications
- Electron-Donating vs. Withdrawing Groups : Methyl groups () increase hydrophobicity but reduce reactivity, while acetate esters balance solubility and moderate reactivity. Imides and amines drastically alter electronic behavior, enabling applications in advanced materials .
- Hydrogenation Effects : Partially hydrogenated derivatives (e.g., 5,6,7,8-tetrahydro-naphthalene diacetate in ) lose aromaticity, reducing conjugation and altering UV-vis profiles compared to fully aromatic analogs .
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